2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide

Medicinal chemistry Structure-activity relationship Amide geometry

2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide (CAS 894003-20-4; PubChem CID is a synthetic indole-3-glyoxylamide derivative with the molecular formula C₂₂H₂₂ClN₃O₃ and a molecular weight of 411.89 g/mol. The compound features an indole core substituted at the 1-position with an N,N-diethylacetamide side chain and at the 3-position with an oxoacetamide moiety bearing an ortho-chlorophenyl group directly on the amide nitrogen.

Molecular Formula C22H22ClN3O3
Molecular Weight 411.89
CAS No. 894003-20-4
Cat. No. B2369701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide
CAS894003-20-4
Molecular FormulaC22H22ClN3O3
Molecular Weight411.89
Structural Identifiers
SMILESCCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C22H22ClN3O3/c1-3-25(4-2)20(27)14-26-13-16(15-9-5-8-12-19(15)26)21(28)22(29)24-18-11-7-6-10-17(18)23/h5-13H,3-4,14H2,1-2H3,(H,24,29)
InChIKeyBMXGQLVJVNYOMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide (CAS 894003-20-4): Compound Identity, Class Assignment, and Procurement Context


2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide (CAS 894003-20-4; PubChem CID 7162282) is a synthetic indole-3-glyoxylamide derivative with the molecular formula C₂₂H₂₂ClN₃O₃ and a molecular weight of 411.89 g/mol [1]. The compound features an indole core substituted at the 1-position with an N,N-diethylacetamide side chain and at the 3-position with an oxoacetamide moiety bearing an ortho-chlorophenyl group directly on the amide nitrogen [2]. This structural architecture places it within the broader class of indole-3-glyoxylamides, a scaffold with demonstrated pharmacological relevance across tubulin polymerization inhibition, histone deacetylase (HDAC) modulation, and translocator protein (TSPO) ligand activity [3]. The compound is commercially available from multiple vendors at research-grade purity, positioning it as an accessible starting point for medicinal chemistry optimization and biochemical probe development within this therapeutically validated chemotype.

Why Indole-3-Glyoxylamide Analogs Cannot Be Freely Interchanged with CAS 894003-20-4: Structural Determinants of Target Engagement and Selectivity


The indole-3-glyoxylamide scaffold is pharmacologically promiscuous: subtle modifications to the amide substituent, the indole N1 side chain, and the aryl ring substitution pattern can redirect target engagement between tubulin, HDAC isozymes, TSPO, and cannabinoid receptors [1]. CAS 894003-20-4 carries a defining structural feature—a 2-chlorophenyl group attached directly to the glyoxylamide nitrogen via a secondary amide linkage—that distinguishes it from the more common N-benzyl or N-pyridyl analogs in the patent and literature corpus [2]. Even the closest cataloged analog, CAS 872848-72-1 (MW 425.91), differs by a single methylene insertion (N-[(2-chlorophenyl)methyl] vs. N-(2-chlorophenyl)), which alters amide electronics, rotational freedom, and hydrogen-bonding geometry . In the Beshore et al. (2021) indole-acetamide HDAC inhibitor series, analogous changes at the amide attachment point shifted HDAC isozyme selectivity profiles and affected cell-based efficacy, demonstrating that even single-atom modifications at this position produce pharmacologically non-equivalent compounds [1]. Generic substitution without confirmatory profiling therefore risks selecting a compound with a fundamentally different target engagement fingerprint.

Quantitative Differentiation Evidence for CAS 894003-20-4: Structural, Physicochemical, and Pharmacological Comparator Analysis


Structural Differentiation: Direct 2-Chlorophenyl Amide Attachment vs. Methylene-Spaced Benzylamide in CAS 872848-72-1

CAS 894003-20-4 features a secondary amide bond directly linking the 2-chlorophenyl ring to the glyoxylamide carbonyl (Ar–NH–CO–CO–Indole). In contrast, the closest commercial analog CAS 872848-72-1 inserts a methylene spacer (Ar–CH₂–NH–CO–CO–Indole), converting the amide from a secondary to a substituted benzylamide . This single-atom difference has three quantifiable consequences: (i) the secondary amide in CAS 894003-20-4 is conjugated directly to the aromatic ring, altering the electron density at the carbonyl and affecting hydrogen-bond acceptor strength; (ii) the removal of the methylene rotatable bond reduces conformational flexibility (7 rotatable bonds for CAS 894003-20-4 vs. 8 for CAS 872848-72-1, per PubChem computed data [1]); and (iii) the hydrogen bond donor count differs (1 HBD for CAS 894003-20-4 vs. 1 HBD for CAS 872848-72-1, though the steric environment of the NH differs substantially due to ortho-chlorine proximity) [2]. In the indole-acetamide HDAC inhibitor SAR reported by Beshore et al. (2021), amide connectivity changes at the analogous position produced IC₅₀ shifts of 10- to >100-fold across HDAC isozymes 1, 2, and 3, indicating that this position is a critical determinant of target potency [3].

Medicinal chemistry Structure-activity relationship Amide geometry

Physicochemical Property Profile: Lipophilicity and Polar Surface Area Differentiation for Membrane Permeability Prediction

CAS 894003-20-4 has a computed XLogP3 of 3.7 and a topological polar surface area (TPSA) of 71.4 Ų [1]. These values position it within favorable drug-like chemical space: XLogP3 falls within the optimal range of 1–5 for oral bioavailability (Lipinski Rule of 5), and TPSA of 71.4 Ų is well below the 140 Ų threshold associated with poor membrane permeability [2]. By comparison, the methylene-spaced analog CAS 872848-72-1 (MW 425.91, C₂₃H₂₄ClN₃O₃) is predicted to have a higher XLogP3 (estimated ~4.1 based on the additional methylene unit contributing approximately +0.4 to +0.5 logP units per CH₂ in aromatic-amide systems [3]), making CAS 894003-20-4 the less lipophilic and potentially more aqueous-soluble member of the pair. The hydrogen bond donor count of 1 and acceptor count of 3 for CAS 894003-20-4 satisfy the Rule of 5 criteria (HBD ≤ 5, HBA ≤ 10) [1]. Furthermore, the ortho-chlorine substitution on the phenyl ring introduces a steric and electronic effect absent in unsubstituted or para-substituted phenyl analogs, which may influence metabolic stability by shielding the adjacent amide bond from hydrolytic enzymes—a feature exploited in other ortho-substituted phenylamide drug candidates [4].

Drug-likeness ADME prediction Physicochemical profiling

Class-Level HDAC Inhibitory Potential: SAR Inferences from the Beshore Indole-Acetamide Pharmacophore Model

The Beshore et al. (2021) ACS Medicinal Chemistry Letters publication established that indole-acetamide derivatives can achieve potent HDAC inhibition (IC₅₀ values as low as single-digit nanomolar against HDAC1, 2, and 3) without coordinating the catalytic zinc atom—a paradigm-shifting finding that redefines the HDAC inhibitor pharmacophore [1]. While CAS 894003-20-4 is an indole-3-glyoxylamide rather than an indole-3-acetamide, the shared indole scaffold and the presence of the diethylacetamide N1 side chain place it within the structural territory explored in the Beshore SAR [1]. Key SAR findings from this study demonstrate that: (i) N1-indole substitution with acetamide side chains bearing dialkylamino groups (including diethylamino) yielded HDAC1 IC₅₀ values in the nanomolar to low micromolar range; (ii) the nature of the amide substituent on the 3-position glyoxylamide/acetyl carbonyl was a critical determinant of isozyme selectivity, with certain N-aryl substitutions conferring HDAC3 preference; and (iii) compounds in this series were nonmutagenic in Ames assays and showed off-target profiles superior to marketed zinc-binding HDAC inhibitors [1]. No direct HDAC inhibition data are available for CAS 894003-20-4 specifically; however, its structural features (diethylaminoacetamide N1 side chain, ortho-chlorophenyl glyoxylamide) map onto productive SAR space within this class [2].

HDAC inhibition Epigenetics Zinc-independent pharmacophore

Procurement Specification: Commercial Availability, Pricing Tiers, and Purity Benchmarks for CAS 894003-20-4

CAS 894003-20-4 is available from multiple research chemical suppliers with cataloged purity specifications and tiered pricing. Arctom Sci (brand: AA BLOCKS) lists the compound at the following price points: 1 mg at $250, 5 mg at $278, 10 mg at $298, 25 mg at $370, 50 mg at $520, and 100 mg at $720, with a standard lead time of 1 week . This pricing structure shows a steep discount at quantity (the per-mg cost drops from $250/mg at the 1 mg scale to $7.20/mg at the 100 mg scale). The compound carries the catalog identifier AKOS024619123 and is listed in the PubChem database under CID 7162282 [1]. The standard purity specification across vendors is 95% as determined by LCMS and ¹H NMR . By comparison, the close analog CAS 872848-72-1 is also commercially available but with different catalog sourcing, and direct price-parity comparison would require parallel quotation . The availability of CAS 894003-20-4 from established vendors with documented analytical characterization reduces procurement risk relative to custom-synthesized analogs that lack batch-to-batch quality documentation.

Chemical procurement Research supply Vendor comparison

Recommended Application Scenarios for CAS 894003-20-4 in Drug Discovery and Chemical Biology Research


HDAC Isozyme Selectivity Screening in the Context of Zinc-Independent Pharmacophore Development

Based on the structural homology between CAS 894003-20-4 and the indole-acetamide HDAC inhibitor series characterized by Beshore et al. (2021), this compound is a logical candidate for screening against a panel of HDAC isozymes (HDAC1–11) to determine whether the glyoxylamide carbonyl linker (as opposed to the acetamide linker in the Beshore series) retains zinc-independent inhibitory activity [1]. The ortho-chlorophenyl substituent may confer a selectivity preference for specific HDAC isoforms, as N-aryl substitution patterns were key determinants of isozyme selectivity in the published SAR [1]. Researchers should prioritize HDAC1, HDAC2, HDAC3 (Class I), HDAC6 (Class IIb), and HDAC8 profiling given the class-level evidence of activity at these isoforms in related chemotypes [2]. A head-to-head comparison with the methylene-spaced analog CAS 872848-72-1 under identical assay conditions would directly test the pharmacological impact of the single-atom structural difference.

Tubulin Polymerization Inhibition Screening Leveraging the Indole-3-Glyoxylamide Pharmacophore

The indole-3-glyoxylamide scaffold is historically validated as a tubulin polymerization inhibitor chemotype, with compounds such as D-24851 (N-(pyridin-4-yl)-[1-(4-chlorobenzyl)-indol-3-yl]glyoxylic acid amide) demonstrating potent anticancer activity through colchicine-site microtubule disruption [1]. CAS 894003-20-4 shares the core indole-3-glyoxylamide architecture and therefore warrants evaluation in tubulin polymerization assays (e.g., fluorescence-based tubulin polymerization kit, cell cycle analysis for G2/M arrest) alongside reference inhibitors such as colchicine, vincristine, and D-24851 [1]. The N,N-diethylacetamide side chain at the indole N1 position may influence cellular permeability and subcellular distribution, while the ortho-chlorophenyl group may modulate binding kinetics at the colchicine site—both features that can be probed through comparative studies with analogs bearing different N1 and N3 substituents [2].

Medicinal Chemistry Lead Optimization: Exploring Structure-Activity Relationships at the Indole N1 and Glyoxylamide N-Aryl Positions

CAS 894003-20-4 serves as a versatile synthetic intermediate for structure-activity relationship (SAR) exploration. The diethylacetamide side chain can be diversified via amide coupling or reductive amination chemistry, while the glyoxylamide N-aryl position can be modified through substitution of the 2-chlorophenyl group with alternative aryl or heteroaryl moieties [1]. The compound's well-defined structure (confirmed by ¹H NMR and LCMS per vendor specifications [2]) and commercial availability at multiple scales support its use as a SAR starting point. Researchers can systematically vary: (i) the N,N-dialkylacetamide group (e.g., dimethyl, dipropyl, pyrrolidinyl, morpholinyl); (ii) the aryl substituent on the glyoxylamide nitrogen (ortho-, meta-, para-chloro; fluoro; methoxy; heteroaryl); and (iii) substituents on the indole ring (5-methoxy, 5-fluoro, etc.)—all modifications with precedent in the Beshore HDAC inhibitor series and the indole-3-glyoxylamide tubulin inhibitor literature [1].

Computational Chemistry and Molecular Modeling: Docking Studies at HDAC and Tubulin Targets

The availability of high-quality computed physicochemical descriptors (XLogP3 = 3.7, TPSA = 71.4 Ų, defined 3D conformer via PubChem [1]) enables immediate deployment of CAS 894003-20-4 in molecular docking and molecular dynamics simulations. Two priority target systems are: (i) HDAC2 (PDB structures available with indole-acetamide inhibitors from Beshore et al. 2021, confirming the binding mode lacks zinc coordination [2]); and (ii) the tubulin colchicine binding site (PDB: 1SA0 and related structures with indole-3-glyoxylamide ligands ). Comparative docking of CAS 894003-20-4 alongside its methylene-spaced analog CAS 872848-72-1 would computationally test whether the direct amide attachment alters the predicted binding pose, hydrogen-bond network, and binding energy at each target—providing testable hypotheses to guide synthetic prioritization before committing wet-lab resources.

Quote Request

Request a Quote for 2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.